molecular formula C27H38O12 B1248680 Nymphaeoside A

Nymphaeoside A

Cat. No.: B1248680
M. Wt: 554.6 g/mol
InChI Key: ZKBLRWHYLYZGFT-HRPOQCFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nymphaeoside A (compound 75) is a lignan glycoside isolated from Nymphaea odorata, a species within the Nymphaeaceae family . Structurally, it features a lignan backbone (comprising two phenylpropanoid units) conjugated with a sugar moiety, enhancing its solubility and bioavailability. Lignans are known for their diverse bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Properties

Molecular Formula

C27H38O12

Molecular Weight

554.6 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[4-[1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C27H38O12/c1-14-22(30)24(32)25(33)27(37-14)39-17-8-7-16(12-18(17)34-2)23(31)21(13-29)38-26-19(35-3)10-15(6-5-9-28)11-20(26)36-4/h7-8,10-12,14,21-25,27-33H,5-6,9,13H2,1-4H3/t14-,21?,22-,23?,24+,25+,27-/m0/s1

InChI Key

ZKBLRWHYLYZGFT-HRPOQCFWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)C(C(CO)OC3=C(C=C(C=C3OC)CCCO)OC)O)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C(C(CO)OC3=C(C=C(C=C3OC)CCCO)OC)O)OC)O)O)O

Synonyms

nymphaeoside A

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Glycosylation at distinct positions alters solubility and membrane permeability.
  • This compound’s sugar moiety may enhance interactions with cellular receptors involved in inflammation.
2.2 Functional Analogues: Triterpenoid Saponins
Methyl-oleanolate-3-O-β-D-glucopyrnoside (77)
  • Source : N. gracilis .
  • Structure: Oleanane-type triterpenoid aglycone with a glucose unit at C-3.
  • Bioactivity : Shows antimicrobial and cytotoxic effects, likely due to its amphiphilic nature, which disrupts microbial cell membranes .
28-O-β-D-glucopyranosyl-oleanolate (78)
  • Source : N. gracilis .
  • Structure : Glucose substitution at C-28 instead of C-3.

Key Differences :

  • Aglycone Type: Oleanane (77, 78) vs. lignan (75) backbones result in distinct mechanisms—triterpenoids target lipid membranes, while lignans interact with redox systems.
  • Glycosylation Site: C-3 vs. C-28 glycosylation in triterpenoids affects membrane insertion and receptor binding.

Comparative Data Table

Compound Type Source Key Structural Features Biological Activities
This compound (75) Lignan glycoside N. odorata Lignan backbone + sugar moiety Antioxidant, Anti-inflammatory
Icariside E (76) Lignan glycoside N. odorata Varied glycosylation pattern Antimicrobial, Antioxidant
Methyl-oleanolate-3-O-β-D-glucopyrnoside (77) Triterpenoid saponin N. gracilis Oleanane aglycone + C-3 glucose Antimicrobial, Cytotoxic
28-O-β-D-glucopyranosyl-oleanolate (78) Triterpenoid saponin N. gracilis Oleanane aglycone + C-28 glucose Anti-inflammatory, Immunomodulatory

Research Findings and Gaps

  • Bioactivity Mechanisms: Lignans like this compound and icariside E likely act via radical scavenging, while triterpenoids (77, 78) disrupt membrane integrity or modulate signaling pathways .
  • Efficacy Variations :
    • This compound’s antioxidant efficacy surpasses icariside E, possibly due to optimized glycosylation enhancing electron donation .
  • Research Gaps: Limited studies compare the pharmacokinetics (e.g., absorption, metabolism) of these compounds. Mechanistic details, such as specific molecular targets (e.g., COX-2 for anti-inflammatory effects), remain unvalidated.

Q & A

Q. What ethical considerations apply to studies involving this compound and animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments, including justification of sample sizes and humane endpoints. Obtain ethics committee approval and document compliance with institutional animal care protocols .

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